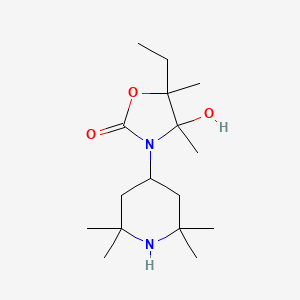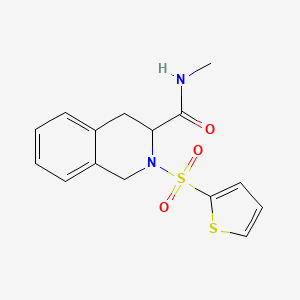![molecular formula C26H23F2N3O3S B14947966 N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14947966.png)
N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, and thioxoimidazolidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water. The formation of the thioxoimidazolidinyl ring can be achieved through condensation reactions involving appropriate precursors.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of specialized equipment, such as reactors and distillation columns, to facilitate the synthesis process.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation Reactions: Potassium permanganate in acidic or basic conditions.
Reduction Reactions: Sodium borohydride in methanol or ethanol.
Substitution Reactions: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield deoxygenated derivatives.
科学研究应用
N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways. It may have applications in the treatment of diseases such as cancer and inflammation.
Industry: The compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as electronics and materials science.
作用机制
The mechanism of action of N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide involves its interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, thereby modulating biochemical pathways.
Receptor Interactions: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in cellular function and behavior.
相似化合物的比较
N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
This compound: This compound shares a similar structure but may differ in specific functional groups or substituents.
N-(4-methoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide: This compound has a similar core structure but different substituents, leading to different chemical and biological properties.
N-(4-chlorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide: This compound has a similar structure but with a chlorine substituent instead of a fluorine substituent, resulting in different reactivity and applications.
属性
分子式 |
C26H23F2N3O3S |
|---|---|
分子量 |
495.5 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-2-[3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H23F2N3O3S/c1-34-21-12-10-20(11-13-21)31-25(33)23(16-24(32)29-19-8-6-18(27)7-9-19)30(26(31)35)15-14-17-4-2-3-5-22(17)28/h2-13,23H,14-16H2,1H3,(H,29,32) |
InChI 键 |
FHSBPVCBNZWUGK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CC=C3F)CC(=O)NC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B14947888.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947896.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947897.png)

![ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947907.png)

![3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14947915.png)
![(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one](/img/structure/B14947918.png)


![3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14947952.png)
![ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14947964.png)
![4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B14947965.png)
![4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide](/img/structure/B14947974.png)
